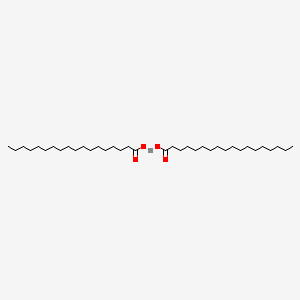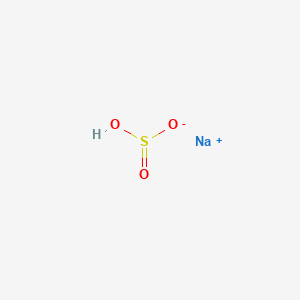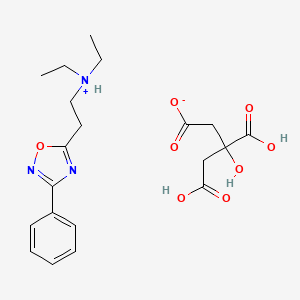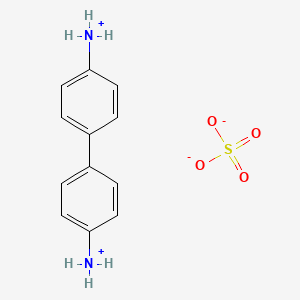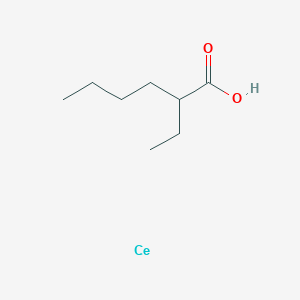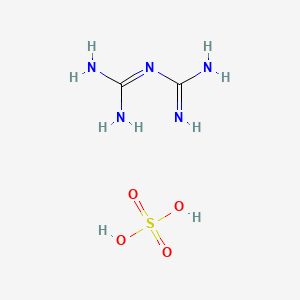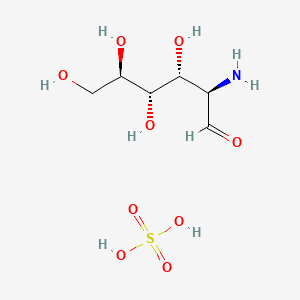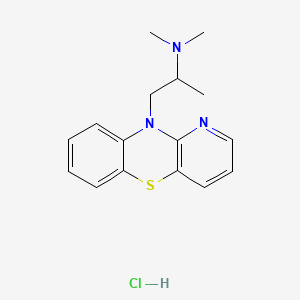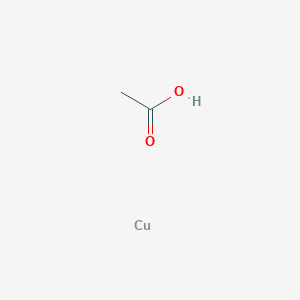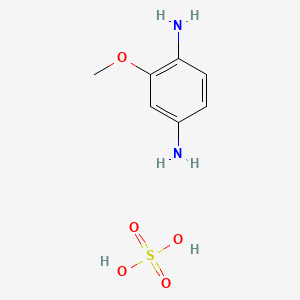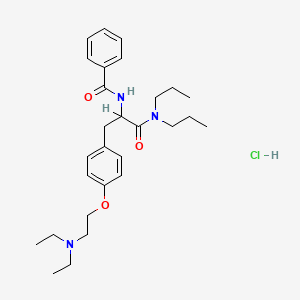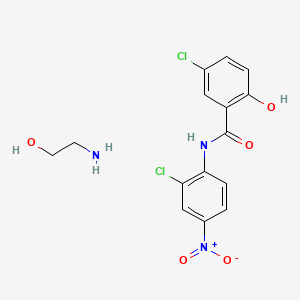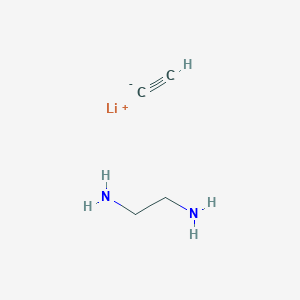
lithium;ethane-1,2-diamine;ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “lithium;ethane-1,2-diamine;ethyne” is known as Piperazine hydroiodide. It is a chemical compound with the molecular formula C4H11IN2 and a molecular weight of 214.05 g/mol. Piperazine hydroiodide is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine hydroiodide can be synthesized through the reaction of piperazine with hydroiodic acid. The reaction typically involves the following steps:
Reaction of Piperazine with Hydroiodic Acid: Piperazine is dissolved in an appropriate solvent, such as water or ethanol. Hydroiodic acid is then added to the solution, resulting in the formation of piperazine hydroiodide.
Purification: The resulting piperazine hydroiodide is purified through recrystallization or other suitable purification techniques to obtain a high-purity product.
Industrial Production Methods
In industrial settings, the production of piperazine hydroiodide may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and yield, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Piperazine hydroiodide can undergo various chemical reactions, including:
Oxidation: Piperazine hydroiodide can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can convert piperazine hydroiodide to other reduced forms.
Substitution: Piperazine hydroiodide can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine hydroiodide may yield piperazine N-oxide, while reduction may produce piperazine derivatives with different degrees of hydrogenation.
Scientific Research Applications
Piperazine hydroiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Piperazine derivatives are studied for their biological activities, including their potential as antiparasitic and anthelmintic agents.
Medicine: Piperazine hydroiodide and its derivatives are investigated for their therapeutic potential in treating various medical conditions, such as anxiety and schizophrenia.
Industry: Piperazine hydroiodide is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazine hydroiodide involves its interaction with specific molecular targets and pathways. In biological systems, piperazine derivatives can act on neurotransmitter receptors, ion channels, and enzymes, leading to various physiological effects. For example, piperazine derivatives may modulate the activity of gamma-aminobutyric acid (GABA) receptors, resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Piperazine hydroiodide can be compared with other similar compounds, such as:
Piperazine citrate: Another piperazine derivative used as an anthelmintic agent.
Piperazine adipate: Used in the treatment of parasitic infections.
Piperazine phosphate: Employed in veterinary medicine for its antiparasitic properties.
Uniqueness
Piperazine hydroiodide is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to form stable complexes with other molecules and its reactivity in different chemical reactions contribute to its versatility.
Conclusion
Piperazine hydroiodide (lithium;ethane-1,2-diamine;ethyne) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
lithium;ethane-1,2-diamine;ethyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSRIHFAVOHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#[C-].C(CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C#[C-].C(CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
